![molecular formula C11H18Cl2N2O2 B1473959 Pyridin-4-yl-glycine tert-butyl ester dihydrochloride CAS No. 1260638-12-7](/img/structure/B1473959.png)
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride
Overview
Description
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride (PBG-TBE) is a small molecule that has a wide range of applications in scientific research. It is a derivative of pyridin-4-yl-glycine, which is an amino acid with a pyridine ring attached to the glycine backbone. PBG-TBE has been used in various fields of research, including biochemistry, physiology, pharmacology, and toxicology. PBG-TBE is also known as 4-pyridine-2-yl-glycine tert-butyl ester dihydrochloride, 4-pyridyl-2-yl-glycine tert-butyl ester dihydrochloride, and PBG-TBE dihydrochloride.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has explored the synthesis and properties of pyridin-4-yl-glycine tert-butyl ester derivatives. For example, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. This study opens avenues for synthesizing potential biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Catalysis and Reactions : Jing Jiao et al. (2017) described a copper/air-mediated oxidative coupling reaction of imidazoheterocycles with N-aryl glycine esters, highlighting a protocol for preparing a range of imidazoheterocycles with a glycine ester motif, significant in medicinal chemistry Jiao, Zhang, Liao, Xu, Hu, & Tang, 2017.
Enantioselective Synthesis : Kazumi Imae et al. (2012) applied silver/ThioClickFerrophos-catalyzed enantioselective conjugate addition of glycine imino ester with nitroalkenes, producing anti-α-imino-γ-nitrobutyrates with high enantioselectivities. This methodology provides a route to synthesize compounds with potential therapeutic applications Imae, Konno, Ogata, & Fukuzawa, 2012.
Synthesis of Advanced Glycation End Products : F. Yokokawa et al. (2001) achieved the chemical synthesis of pentosidine, an advanced glycation end product, through asymmetric alkylation. This synthesis promises availability of pentosidine for research and potential therapeutic use Yokokawa, Sugiyama, Shioiri, Katagiri, Oda, & Ogawa, 2001.
Applications in Organic Synthesis and Medicinal Chemistry
Novel Pyridinecarbonitriles and Fluorescence Properties : A. S. Girgis et al. (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, exploring their potential in developing compounds with considerable antibacterial activity and investigating their fluorescence properties Girgis, Kalmouch, & Hosni, 2004.
Pyridine Derivatives for Vasodilation Activity : Further studies by Girgis et al. (2006) on synthesizing nicotinate esters with amino acid function demonstrated considerable vasodilatory properties, indicating potential applications in cardiovascular research Girgis, Kalmouch, & Ellithey, 2006.
properties
IUPAC Name |
tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGITFRDKCUXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.